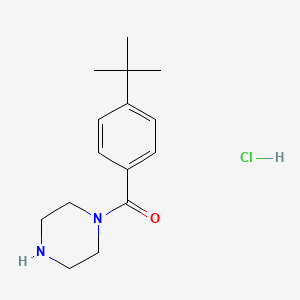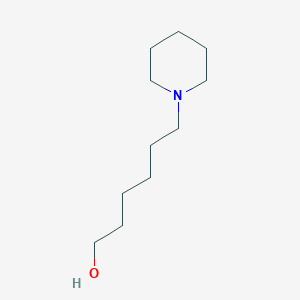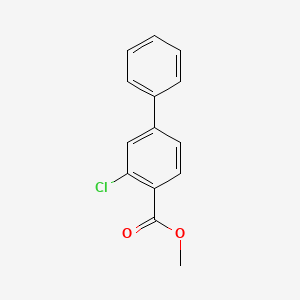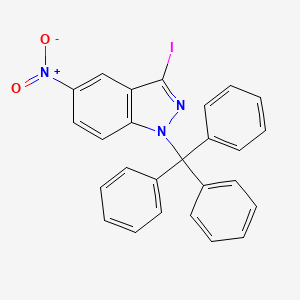![molecular formula C15H11F3O2 B3138841 2-Methoxy-2'-trifluoromethyl-[1,1'-biphenyl]-4-carboxaldehyde CAS No. 473264-20-9](/img/structure/B3138841.png)
2-Methoxy-2'-trifluoromethyl-[1,1'-biphenyl]-4-carboxaldehyde
Übersicht
Beschreibung
2-Methoxy-2’-trifluoromethyl-[1,1’-biphenyl]-4-carboxaldehyde , also known by its synonyms 3-Amino-4-methoxybenzotrifluoride and 2-Amino-4-(trifluoromethyl)anisole , is a chemical compound with the molecular formula C8H8F3NO and a molecular weight of 191.15 g/mol . It appears as a white to light yellow to green powder or crystal . Let’s explore further.
Synthesis Analysis
The synthesis of this compound involves the introduction of a methoxy group (CH3O) and a trifluoromethyl group (CF3) onto a biphenyl ring. Specific synthetic routes may vary, but it typically starts from commercially available starting materials. Researchers have reported various methods for its preparation, including electrophilic aromatic substitution reactions .
Molecular Structure Analysis
The molecular structure of 2-Methoxy-2’-trifluoromethyl-[1,1’-biphenyl]-4-carboxaldehyde consists of a biphenyl core with a methoxy group (OCH3) at one position and a trifluoromethyl group (CF3) at another position. The aldehyde functional group (CHO) is located at the 4-carbon position . The compound’s melting point is approximately 60°C .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactivity
Compounds with methoxy and trifluoromethyl groups on a biphenyl structure are often studied for their unique chemical reactivity. For example, the catalytic oxidation of lignins into aromatic aldehydes like vanillin (3-methoxy-4-hydroxybenzaldehyde) showcases the importance of methoxy groups in facilitating such transformations. This process is crucial for converting lignin, a major plant biomass component, into valuable chemical feedstocks, highlighting the potential of methoxy-substituted biphenyl compounds in biomass conversion and sustainable chemistry (Tarabanko & Tarabanko, 2017).
Environmental Applications
The atmospheric reactivity of methoxyphenols, which share some structural resemblance to the biphenyl compound , has been extensively reviewed. These compounds are significant as potential tracers for biomass burning and are involved in complex atmospheric processes leading to secondary organic aerosol (SOA) formation. Their degradation pathways, mainly involving reactions with OH and NO3 radicals, underline the environmental impact and behavior of methoxy-substituted aromatic compounds in atmospheric chemistry (Liu, Chen, & Chen, 2022).
Advanced Material Synthesis
In the domain of materials science, the synthesis and functionalization of polymers utilizing aldehydes, including those with complex substituents, are of considerable interest. The polymerization of higher aldehydes, potentially including biphenyl aldehydes with methoxy and trifluoromethyl groups, could lead to new materials with tailored properties for specific applications, such as enhanced durability, thermal stability, or specific optical characteristics (Kubisa, Neeld, Starr, & Vogl, 1980).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-methoxy-4-[2-(trifluoromethyl)phenyl]benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O2/c1-20-14-8-10(9-19)6-7-12(14)11-4-2-3-5-13(11)15(16,17)18/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRRSVVMLQPODGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)C2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-2'-trifluoromethyl-[1,1'-biphenyl]-4-carboxaldehyde | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol](/img/structure/B3138830.png)
![2-Chloro-2'-trifluoromethyl-5-methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B3138834.png)

![2-[(6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]ethanol hydrochloride](/img/structure/B3138846.png)


![1-Amino-8H-indeno[1,2-c]thiophen-8-one](/img/structure/B3138876.png)